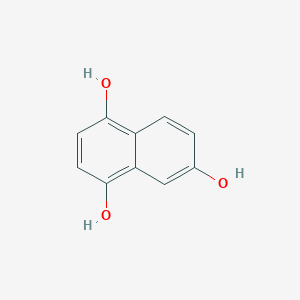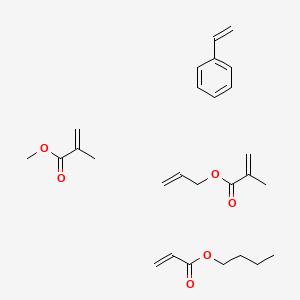
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, prop-2-enyl 2-methylprop-2-enoate, and styrene are organic compounds commonly used in various industrial applications. These compounds are known for their roles in the production of polymers, resins, and other chemical products. They possess unique chemical properties that make them valuable in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid and n-butanol.
Methyl 2-methylprop-2-enoate: This compound can be prepared by the esterification of methacrylic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester.
Prop-2-enyl 2-methylprop-2-enoate: This compound is synthesized through the esterification of methacrylic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst and involves similar steps as the other esterification processes.
Styrene: Styrene is produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes using continuous reactors and efficient separation techniques to ensure high purity and yield.
Methyl 2-methylprop-2-enoate: Industrial production is similar to laboratory synthesis but on a larger scale, with optimized reaction conditions and purification methods.
Prop-2-enyl 2-methylprop-2-enoate: Industrial production follows the same principles as laboratory synthesis, with a focus on maximizing yield and purity.
Styrene: Industrial production of styrene involves the use of large-scale dehydrogenation reactors and advanced separation techniques to obtain high-purity styrene.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or other reduced forms.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or other oxidized derivatives.
Reduction: The major products are usually alcohols or other reduced forms.
Substitution: The major products depend on the specific substitution reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as monomers in polymerization reactions to produce various polymers and resins.
Biology: They are used in the synthesis of biomaterials and as intermediates in the production of pharmaceuticals.
Medicine: They are used in the development of drug delivery systems and as components in medical devices.
Industry: They are used in the production of coatings, adhesives, plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific chemical properties and the reactions they undergo. For example:
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming polymers through free radical or ionic polymerization mechanisms.
Methyl 2-methylprop-2-enoate: Similar to butyl prop-2-enoate, it acts as a monomer in polymerization reactions.
Prop-2-enyl 2-methylprop-2-enoate: Also acts as a monomer in polymerization reactions.
Styrene: Undergoes polymerization to form polystyrene, a widely used plastic material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group instead of a butyl group.
Ethyl 2-methylprop-2-enoate: Similar to methyl 2-methylprop-2-enoate but with an ethyl group instead of a methyl group.
Prop-2-enyl prop-2-enoate: Similar to prop-2-enyl 2-methylprop-2-enoate but without the methyl group.
Vinyl acetate: Similar to styrene but with an acetate group instead of a phenyl group.
Uniqueness
Butyl prop-2-enoate: Unique due to its longer alkyl chain, which affects its reactivity and properties.
Methyl 2-methylprop-2-enoate: Unique due to its methyl group, which influences its reactivity and polymerization behavior.
Prop-2-enyl 2-methylprop-2-enoate: Unique due to its allyl group, which affects its reactivity and polymerization behavior.
Styrene: Unique due to its aromatic ring, which provides distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
51252-07-4 |
|---|---|
Molekularformel |
C27H38O6 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O2.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-4-5-9-7(8)6(2)3;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,1-2,5H2,3H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChI-Schlüssel |
DOJLMPGHBACAEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
51252-07-4 110254-02-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


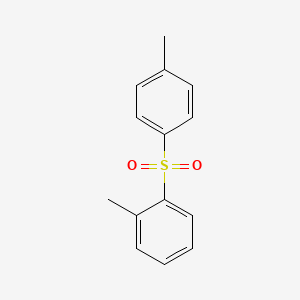
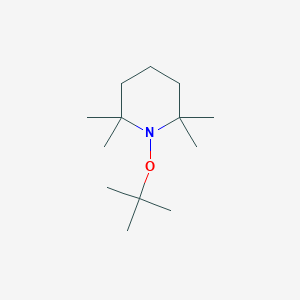
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
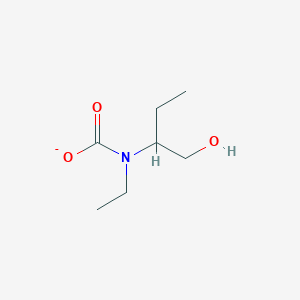
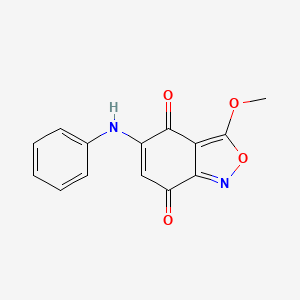


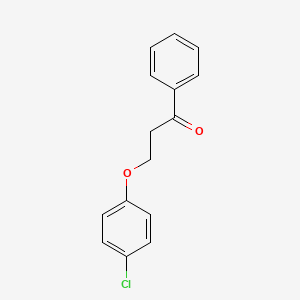
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)

![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
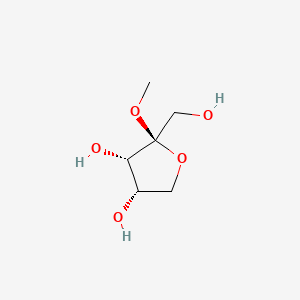
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
